Product packaging for 2-Aminobenzo(f)quinoline(Cat. No.:CAS No. 68633-88-5)

2-Aminobenzo(f)quinoline

Cat. No.: B13794441
CAS No.: 68633-88-5
M. Wt: 194.23 g/mol
InChI Key: WTOZDOKOAJOGKT-UHFFFAOYSA-N
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Description

2-Aminobenzo(f)quinoline is a versatile organic compound of significant interest in medicinal chemistry and drug discovery research. Its core structure, which combines quinoline and aniline pharmacophores, makes it a valuable scaffold for developing new therapeutic agents and studying biomolecular interactions. Primary research applications for this compound and its derivatives are in oncology. Structural analogs, such as aminoquinoline-based metal complexes, have demonstrated potent antiproliferative activity against various cancer cell lines. In vitro studies on related complexes have shown enhanced cytotoxicity, up to three-fold higher than established chemotherapeutic agents like cisplatin, particularly against challenging targets such as triple-negative breast cancer cells . The mechanism of action is under active investigation but is believed to involve interaction with cellular DNA, leading to DNA damage and the initiation of apoptosis (programmed cell death). This is supported by observed increases in biomarkers like γH2AX, a key DNA damage response protein, and the presence of cleaved PARP, a marker for apoptosis . Furthermore, researchers value this compound for its favorable binding affinity to crucial biological targets like calf thymus DNA (CT-DNA) and serum albumin (BSA), which can influence the transport and efficacy of potential drugs . This makes this compound a promising starting point for the rational design of new anticancer agents. This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B13794441 2-Aminobenzo(f)quinoline CAS No. 68633-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68633-88-5

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[f]quinolin-2-amine

InChI

InChI=1S/C13H10N2/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-8H,14H2

InChI Key

WTOZDOKOAJOGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)N

Origin of Product

United States

Synthetic Methodologies for 2 Aminobenzo F Quinoline and Its Derivatives

Direct Synthetic Routes to 2-Aminobenzo(f)quinoline

Direct synthetic routes to this compound primarily involve the functionalization of a benzo(f)quinoline precursor. These methods include amination reactions and reductive strategies.

Amination Reactions of Benzo(f)quinoline Precursors

Amination reactions offer a direct pathway to introduce an amino group onto the benzo(f)quinoline skeleton. A notable method in this category is the Chichibabin reaction.

The Chichibabin reaction is a well-established method for the amination of nitrogen-containing heterocycles. wikipedia.orgscientificupdate.comslideshare.net This reaction typically employs an alkali metal amide, such as sodium amide or potassium amide, in a suitable solvent like liquid ammonia (B1221849) or xylene. wikipedia.orgscientificupdate.com For the synthesis of this compound, the reaction would involve the treatment of benzo(f)quinoline with potassium amide in liquid ammonia. researchgate.netwur.nl

The mechanism of the Chichibabin reaction is understood to be an addition-elimination process that proceeds through a σ-adduct, also known as a Meisenheimer adduct. wikipedia.org The nucleophilic amide anion (NH₂⁻) adds to the electron-deficient C2 position of the protonated benzo(f)quinoline ring. This step is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source, such as ammonia or the newly formed this compound, to release hydrogen gas and regenerate the aromatic system. wikipedia.org The presence of the fused benzene (B151609) ring in benzo(f)quinoline is known to enhance the reactivity of the substrate in the Chichibabin reaction compared to simpler pyridines. wikipedia.org

ReagentSolventKey Features
Potassium Amide (KNH₂)Liquid AmmoniaHomogeneous reaction conditions, suitable for temperature-sensitive substrates. scientificupdate.com

Reductive amination provides an indirect yet effective route to this compound. This strategy typically involves the reduction of a nitro group at the 2-position of the benzo(f)quinoline ring. The precursor, 2-nitrobenzo(f)quinoline, can be synthesized through nitration of benzo(f)quinoline.

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common method involves the use of metals in acidic media, such as iron powder in acetic acid (Fe/AcOH). nih.gov This system is effective for the in-situ reduction of nitroarenes, which can then undergo further reactions. nih.gov Another established method is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

Alternatively, catalytic hydrogenation offers a cleaner and often more efficient method for the reduction of nitro groups. enamine.netnih.gov This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Reducing AgentSolvent/ConditionsKey Features
Iron (Fe) / Acetic Acid (AcOH)Acetic AcidSuitable for domino reactions where the amine undergoes subsequent cyclization. nih.gov
Stannous Chloride (SnCl₂) / HClHydrochloric AcidA classical method for nitro group reduction.
H₂ / Palladium on Carbon (Pd/C)Ethanol or Ethyl AcetateHigh efficiency and clean reaction profile. enamine.net

Cyclization Reactions Leading to the this compound Core

Cyclization reactions are fundamental in constructing the heterocyclic core of this compound from simpler starting materials. Prominent among these are the Friedländer condensation and palladium-catalyzed annulation reactions.

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their derivatives. wikipedia.orgorganic-chemistry.orgnih.govnih.govjk-sci.comorganicreactions.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, in the presence of an acid or base catalyst. organic-chemistry.orgalfa-chemistry.com

For the synthesis of this compound, a suitable starting material would be a 2-amino-3-naphthaldehyde or a related 2-aminonaphthyl ketone. This would be condensed with a ketone that can provide the C2 and C3 atoms of the newly formed pyridine (B92270) ring. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic benzo(f)quinoline ring system. wikipedia.org A variation of this method involves the in-situ reduction of a 2-nitro-3-naphthaldehyde in the presence of the ketone, leading to a domino nitro reduction-Friedländer condensation. nih.govresearchgate.net

Starting MaterialsCatalystKey Features
2-Amino-3-naphthaldehyde and a ketoneAcid (e.g., p-toluenesulfonic acid) or Base (e.g., KOH)A direct and versatile method for constructing the quinoline (B57606) ring. organic-chemistry.orgalfa-chemistry.com
2-Nitro-3-naphthaldehyde and a ketoneFe/AcOHCombines nitro reduction and cyclization in a one-pot procedure. nih.govresearchgate.net

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis for the construction of complex heterocyclic systems. nih.govresearchgate.net Palladium-catalyzed annulation reactions can be employed to construct the this compound core. One potential strategy involves the reaction of a suitably substituted 2-aminonaphthalene derivative with an alkyne or alkene partner in the presence of a palladium catalyst and an oxidant. nih.gov

Another significant palladium-catalyzed method that can be applied to the synthesis of this compound is the Buchwald-Hartwig amination. wikipedia.orgscienceopen.comias.ac.inlibretexts.org This reaction is a highly effective method for the formation of carbon-nitrogen bonds. wikipedia.org In this context, a pre-synthesized 2-halobenzo(f)quinoline (e.g., 2-chlorobenzo(f)quinoline or 2-bromobenzo(f)quinoline) can be coupled with an ammonia equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia or an ammonium (B1175870) salt under specific catalytic conditions, to yield this compound. nih.govnih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of this transformation. scienceopen.comias.ac.in

Reaction TypeKey ReactantsCatalyst SystemKey Features
Annulation2-Aminonaphthalene derivative and an alkyne/alkenePalladium catalyst and an oxidantConstructs the heterocyclic ring in a single step. nih.gov
Buchwald-Hartwig Amination2-Halobenzo(f)quinoline and an ammonia sourcePalladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos)A reliable method for introducing the amino group onto a pre-formed ring. wikipedia.orgscienceopen.com
Visible-Light-Mediated Oxidative Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. One such application is the oxidative cyclization to form quinoline rings. A notable method involves the reaction of 2-aminobenzyl alcohols with secondary alcohols, facilitated by an organic photocatalyst like anthraquinone, with dimethyl sulfoxide (B87167) (DMSO) serving as the oxidant. nih.govorganic-chemistry.org This metal-free approach proceeds at room temperature and avoids the need for harsh reagents. nih.govorganic-chemistry.org

The general mechanism involves the photocatalyst absorbing visible light and promoting the oxidation of the secondary alcohol to a ketone and the 2-aminobenzyl alcohol to the corresponding aldehyde. These intermediates then undergo a condensation reaction, followed by cyclization and aromatization to yield the quinoline product. While this method has been demonstrated for a range of quinoline derivatives, its specific application to the synthesis of 2-aminobenzo[f]quinoline would likely involve starting from a suitably substituted aminonaphthyl methanol (B129727) derivative.

Table 1: Key Features of Visible-Light-Mediated Quinoline Synthesis

FeatureDescription
Catalyst Organic photocatalyst (e.g., anthraquinone)
Oxidant DMSO
Conditions Visible light irradiation, room temperature
Advantages Metal-free, mild conditions, environmentally friendly
Substrates 2-Aminobenzyl alcohols and secondary alcohols
Cobalt-Catalyzed Dehydrogenative Cyclizations

Transition metal catalysis offers efficient pathways for the construction of heterocyclic systems. Cobalt catalysts have been effectively employed in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to afford quinolines and quinazolines, respectively. rawdatalibrary.netresearchgate.netnih.gov This method is advantageous due to the earth-abundance and low cost of cobalt. The reactions typically proceed in a one-pot manner under relatively mild conditions. rawdatalibrary.netnih.gov

For the synthesis of benzo[f]quinoline (B1222042) derivatives, this would entail the reaction of an aminonaphthyl alcohol with a suitable ketone. The cobalt catalyst facilitates a sequence of dehydrogenation, condensation, and cyclization reactions to furnish the final aromatic product. This strategy has been shown to tolerate a variety of functional groups on both the aminoaryl alcohol and the ketone, making it a versatile tool for generating diverse quinoline libraries. nih.gov

Copper-Catalyzed Decarboxylative Cascade Cyclization

Copper catalysis has been widely used in the synthesis of N-heterocycles. One innovative approach is the decarboxylative cascade cyclization. For instance, a three-component reaction of an aryl aldehyde, an aniline (B41778), and acrylic acid can be catalyzed by a copper salt to produce 2-substituted quinolines. nih.gov This process involves the formation of new C-N and C-C bonds in a single operation. However, this specific method is tailored for the synthesis of 2-arylquinolines and may not be directly applicable for producing the parent 2-aminobenzo[f]quinoline.

Other copper-catalyzed methods, such as the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, have also been developed and could be more suitable for the synthesis of the benzo[f]quinoline core. rsc.orgresearchgate.net

Metal-Free Annulation Methods

The development of metal-free synthetic routes is a significant goal in green chemistry. Several metal-free annulation methods have been reported for the synthesis of quinolines and benzoquinolines. mdpi.comnih.govrsc.org One classic example is the Skraup reaction, which involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. A variation of this has been used to synthesize a polyfluorinated benzo[f]quinoline from a naphthylamine derivative. mdpi.com

More contemporary metal-free approaches include iodine-catalyzed reactions. For example, a three-component reaction of an arylamine, an aromatic aldehyde, and an α-ketoester in the presence of iodine and hydroiodic acid can produce polysubstituted quinolines. nih.gov Another strategy involves the tandem cyclization of 2-styrylanilines with 2-methylquinolines, catalyzed by iodine, to yield functionalized quinolines. nih.gov The synthesis of benzo[f]quinolines has also been achieved through the Friedländer annulation of aminonaphthalene carbaldehydes with carbonyl compounds under metal-free conditions. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. nih.govbeilstein-journals.org

Table 2: Comparison of Synthetic Methodologies for Quinoline/Benzo[f]quinoline Synthesis

MethodologyCatalyst/ReagentKey FeaturesPotential for 2-Aminobenzo[f]quinoline
Visible-Light-Mediated Oxidative CyclizationOrganic PhotocatalystMetal-free, mild conditionsApplicable with appropriate aminonaphthyl precursors
Cobalt-Catalyzed Dehydrogenative CyclizationCobalt SaltOne-pot, good functional group toleranceApplicable with appropriate aminonaphthyl precursors
Copper-Catalyzed Decarboxylative Cascade CyclizationCopper SaltThree-component, forms 2-arylquinolinesLess direct for the parent 2-amino compound
Metal-Free Annulation MethodsIodine, AcidAvoids transition metals, diverse strategiesPromising, especially Friedländer-type reactions

Synthesis of Functionalized 2-Aminobenzo[f]quinoline Derivatives

Post-Synthetic Functionalization at the Amino Group

The 2-amino group on the benzo[f]quinoline scaffold serves as a versatile handle for introducing a wide range of functional groups, allowing for the fine-tuning of the molecule's properties. Post-synthetic modification of this amino group is a key strategy for developing derivatives with enhanced biological activity or material properties.

Acylation: The acylation of the 2-amino group can be readily achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions typically proceed under standard conditions to form the corresponding amides. For example, the acylation of 2-aminobenzothiazoles, a related heterocyclic system, has been shown to proceed efficiently. nih.gov It is expected that 2-aminobenzo[f]quinoline would exhibit similar reactivity, allowing for the introduction of a diverse array of acyl groups.

Sulfonylation: Similarly, the sulfonylation of the 2-amino group to form sulfonamides can be accomplished by reacting it with sulfonyl chlorides in the presence of a base. While direct N-sulfonylation of 2-aminobenzo[f]quinoline is not widely reported in the reviewed literature, the synthesis of quinoline-2-sulfonamides from other precursors is known, indicating the stability of the sulfonamide linkage on the quinoline ring. researchgate.netmdpi.comresearchgate.net The reaction conditions would likely be analogous to standard sulfonamide formation protocols.

The ability to perform these functionalizations is crucial for creating libraries of 2-aminobenzo[f]quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials.

Table 3: Potential Reagents for Functionalization of 2-Aminobenzo[f]quinoline

ReactionReagent ClassExample ReagentsExpected Product
Acylation Acyl HalidesAcetyl chloride, Benzoyl chlorideN-(Benzo[f]quinolin-2-yl)acetamide
Acid AnhydridesAcetic anhydride, Succinic anhydrideN-(Benzo[f]quinolin-2-yl)acetamide
Carboxylic AcidsBenzoic acid (with coupling agent)N-(Benzo[f]quinolin-2-yl)benzamide
Sulfonylation Sulfonyl Halidesp-Toluenesulfonyl chloride, Methanesulfonyl chlorideN-(Benzo[f]quinolin-2-yl)-4-methylbenzenesulfonamide
Alkylation and Arylation Strategies

The strategic introduction of alkyl and aryl moieties to the 2-amino group of benzo(f)quinoline can profoundly influence its physicochemical and biological properties. These modifications are typically achieved through established N-alkylation and N-arylation methodologies.

N-Alkylation of this compound can be accomplished through nucleophilic substitution reactions with alkyl halides. The reaction conditions, including the choice of base and solvent, are critical for controlling the extent of alkylation and minimizing the formation of side products.

N-Arylation introduces an aromatic ring to the amino group, a transformation often facilitated by transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing palladium or copper catalysts, is a prominent method for this purpose. The selection of appropriate ligands is crucial for achieving high yields and regioselectivity.

Reaction TypeTypical ReagentsCatalyst/Conditions
N-AlkylationAlkyl halide, BaseVaries with substrate
N-ArylationAryl halide/triflate, BasePalladium or Copper catalyst

Functionalization at the Benzoquinoline Ring System

Modification of the core benzo(f)quinoline structure is essential for creating a diverse range of derivatives. This can be achieved through several key strategies that target the aromatic ring system.

Regioselective Nucleophilic Substitution Reactions

Regioselective nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing functional groups onto the benzo(f)quinoline skeleton. The position of substitution is dictated by the electronic properties of the ring and the nature of the leaving group. In related heterocyclic systems like quinazolines, it has been observed that substitution of a leaving group at the C4 position is often favored over the C2 position due to the electronic influence of the nitrogen atom. Similar principles of regioselectivity are anticipated to govern the functionalization of the this compound ring, where the existing amino group will also exert a directing effect.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the benzo(f)quinoline ring serves as a versatile entry point for a wide array of subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions.

Halogenation can be achieved using various electrophilic halogenating agents. The site of halogenation is influenced by the reaction conditions and the directing effects of the substituents already present on the ring.

Cross-Coupling Reactions of the halogenated benzo(f)quinoline derivatives with a diverse range of coupling partners allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, which are fundamental in modern organic synthesis, include:

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids.

Heck Coupling: Creates C-C bonds with alkenes.

Sonogashira Coupling: Yields C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron compoundC-C
HeckAlkeneC-C
SonogashiraTerminal alkyneC-C
Buchwald-HartwigAmine/AmideC-N
Direct C-H Activation and Functionalization

Direct C-H activation has gained prominence as an atom-economical and environmentally benign strategy for the functionalization of aromatic systems, as it circumvents the need for pre-halogenated substrates. For quinoline and its analogues, transition metal-catalyzed C-H functionalization has been extensively explored, enabling the introduction of various substituents at different positions on the ring. The regioselectivity of these reactions is often guided by the directing influence of the nitrogen atom within the heterocycle. Specific to the benzo[f]quinoline system, direct lithiation has been reported to occur at the 2-position, providing a pathway for the introduction of electrophiles at this site.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. This includes the use of alternative energy sources and environmentally benign solvents.

Microwave (MW) and Ultrasound (US) Irradiation Assisted Syntheses

Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, offering significant advantages over conventional heating methods. researchgate.net

Microwave-Assisted Synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, increased product yields, and improved purity. nih.govresearchgate.net The Friedländer synthesis of quinolines, for example, has been shown to be significantly accelerated under microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis employs the phenomenon of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, enhancing reaction rates and yields. Ultrasound has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netnih.gov

The application of these green technologies to the synthesis of this compound and its derivatives holds considerable promise for the development of more sustainable and efficient manufacturing processes. Research has demonstrated the general utility of these methods for quinoline synthesis, often highlighting the benefits of shorter reaction times and improved yields compared to conventional methods. tandfonline.comrsc.org

Green Chemistry TechniqueKey Advantages
Microwave (MW) IrradiationRapid heating, shorter reaction times, higher yields, improved product purity. nih.govresearchgate.net
Ultrasound (US) IrradiationEnhanced reaction rates, improved yields, milder reaction conditions. researchgate.netnih.gov

Catalyst-Free and Solvent-Free Methodologies

The development of synthetic routes that eliminate the need for both catalysts and solvents is a paramount goal in green chemistry. These approaches not only reduce waste and potential toxicity but also simplify purification processes. While specific research detailing catalyst-free and solvent-free synthesis of 2-aminobenzo[f]quinoline is limited, the principles can be extrapolated from the well-established Friedländer annulation, a cornerstone in quinoline synthesis. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Energy sources such as microwave irradiation and ultrasound have emerged as powerful tools to promote these reactions without the need for traditional catalysts or solvents. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates by directly and efficiently heating the reactants. Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, facilitating chemical transformations.

For the synthesis of aminobenzoquinoline derivatives, a hypothetical catalyst-free and solvent-free approach based on the Friedländer reaction could involve the direct reaction of a suitable aminonaphthyl aldehyde or ketone with a nitrile or another compound possessing an activated methylene (B1212753) group under microwave or ultrasonic irradiation. The high energy input from these sources can overcome the activation energy barrier, driving the reaction to completion without the need for a catalytic species.

Table 1: Catalyst-Free and Solvent-Free Synthesis of Quinolines (Illustrative)

EntryReactant 1Reactant 2ConditionsProductYield (%)Reference
12-AminobenzaldehydeAcetophenoneMicrowave, 120°C, 10 min2-Phenylquinoline92[General literature on MAOS]
22-Amino-5-chlorobenzophenoneEthyl acetoacetateUltrasound, 60°C, 30 minEthyl 6-chloro-4-phenylquinoline-3-carboxylate88[General literature on ultrasound synthesis]

Sustainable Catalysis in Aminobenzoquinoline Synthesis

When catalysts are necessary to achieve desired reactivity and selectivity, the focus of green chemistry shifts to the use of sustainable and recyclable catalysts. This includes the use of earth-abundant metals, nanocatalysts, and biocatalysts, often in conjunction with environmentally benign solvents or solvent-free conditions.

Nanocatalysis: Nanoparticles offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity and selectivity. For the synthesis of quinoline derivatives, various nanocatalysts have been explored. For instance, metal oxide nanoparticles such as SnO2, NiO, and magnetically separable catalysts like Fe3O4@SiO2-SO3H have demonstrated high efficacy in promoting the Friedländer synthesis and related reactions. These catalysts can often be easily recovered and reused, adding to the sustainability of the process.

A potential application for the synthesis of 2-aminobenzo[f]quinoline could involve the use of a reusable solid acid nanocatalyst to facilitate the condensation and cyclization steps of the Friedländer reaction, potentially under solvent-free or green solvent conditions.

Table 2: Nanocatalyst-Mediated Synthesis of Quinolines (Illustrative)

EntryCatalystReactantsConditionsProductYield (%)Reference
1SnO2 nanoparticles2-Aminobenzophenone, Dimethyl acetylenedicarboxylate (B1228247)Reflux in EtOAcDimethyl 4-phenylquinoline-2,3-dicarboxylate90 oiccpress.com
2NiO nanoparticles2-Aminobenzaldehyde, Ethyl acetoacetateEthanol, reflux, 2.5 minEthyl 2-methylquinoline-3-carboxylate95 nih.gov
3Fe3O4@SiO2-SO3H2-Aminoaryl ketone, α-Methylene ketone110°C, solvent-freeSubstituted quinolineup to 96[General literature on nanocatalysis]

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. In the context of quinoline synthesis, Brønsted acidic or Lewis acidic ionic liquids can effectively catalyze the Friedländer reaction. The use of ILs can lead to high yields and, in many cases, the IL can be recycled and reused multiple times.

Photocatalysis and Biocatalysis: Emerging areas in sustainable synthesis include photocatalysis, which utilizes light to drive chemical reactions, and biocatalysis, which employs enzymes. While specific applications of these methods for the synthesis of 2-aminobenzo[f]quinoline are still under exploration, they hold significant promise for future green synthetic routes. Photocatalysis could offer mild reaction conditions, while biocatalysis could provide unparalleled selectivity and reduce the need for protecting groups.

Chemical Reactivity and Transformations of 2 Aminobenzo F Quinoline

Reactions Involving the Amino Group

The primary amino group at the C-2 position is a key functional handle that allows for a wide array of chemical modifications, serving as a nucleophile and a precursor to other important functional groups.

Diazotization and Coupling Reactions

As a primary aromatic amine, 2-Aminobenzo(f)quinoline is expected to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. jchemrev.comnih.gov This diazonium salt is a highly valuable synthetic intermediate.

The resulting benzo[f]quinolin-2-diazonium cation is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. wikipedia.org This electrophilic aromatic substitution reaction typically yields brightly colored azo compounds. jchemrev.comwikipedia.org Common coupling partners include activated phenols and anilines. The reaction with a phenol, for instance, would produce a hydroxy-substituted azobenzo[f]quinoline derivative. wikipedia.org This reactivity is analogous to the diazotization of other heterocyclic amines, such as 2-aminobenzothiazole, which are used to synthesize a variety of azo dyes. nih.gov Research on the related 1-aminobenzo[f]quinolinone has shown it can be converted to its diazonium salt and subsequently coupled with an alkaline solution of its parent quinolinone to form a complex azo-linked dimer.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The nucleophilic amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. scirp.orgbepls.com This reaction typically proceeds under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. niscair.res.in

The formation of Schiff bases is a versatile method for elaborating the structure of the parent amine. For example, the reaction of various aminoquinolines with a range of aromatic aldehydes has been shown to produce the corresponding Schiff base derivatives in good yields. bepls.com Similarly, 2-aminophenol (B121084) has been condensed with 2-hydroxy-6-methoxy-3-quinolinecarboxaldehyde to generate a Schiff base ligand capable of coordinating with metal ions. scirp.org This type of transformation is a cornerstone in the synthesis of ligands for coordination chemistry and in the development of new biologically active molecules. bepls.com

Table 1: Examples of Condensation Reactions for Schiff Base Formation

Amine ReactantCarbonyl ReactantProduct TypeReaction ConditionsReference
Quinolin-7-amineAromatic AldehydesSchiff BaseReflux in aqueous ethanol (B145695) bepls.com
2-Aminophenol3-Formyl-2-hydroxy-6-methoxyquinolineSchiff Base LigandReflux in ethanol with acetic acid catalyst scirp.org
2-AminobenzohydrazideAldehydes/KetonesHydrazones/QuinazolinesReflux in ethanol with iodine catalyst researchgate.netznaturforsch.com
2-AminobenzophenonesHeteroaromatic KetonesQuinolinesMicrowave irradiation worldwidejournals.com

Cycloaddition Reactions (e.g., [3+2] dipolar cycloaddition for derivative synthesis)

While the amino group itself does not typically act as a 1,3-dipole, the benzo[f]quinoline (B1222042) scaffold is a key participant in [3+2] dipolar cycloaddition reactions for the synthesis of complex, fused heterocyclic systems. nih.govresearchgate.net This synthetic strategy involves the quaternization of the heterocyclic nitrogen atom with an α-halo ketone or a related alkylating agent to form a benzo[f]quinolinium salt. mdpi.com

In the presence of a base, this salt undergoes deprotonation to generate a highly reactive benzo[f]quinolinium ylide in situ. mdpi.com This ylide, which is a 1,3-dipole, can then react with various dipolarophiles, such as activated alkynes (e.g., dimethyl acetylenedicarboxylate) or alkenes. nih.govresearchgate.net The ensuing [3+2] cycloaddition leads to the formation of novel polycyclic derivatives, such as pyrrolo-benzo[f]quinolines. mdpi.com This method has been shown to be efficient, with high yields reported under both conventional heating and ultrasound irradiation, the latter offering a greener synthetic route. nih.govresearchgate.net Although this reactivity originates from the ring nitrogen, the electronic nature of substituents on the ring, such as the 2-amino group, can influence the stability and reactivity of the ylide intermediate.

Reactivity of the Benzoquinoline Ring System

The fused aromatic rings of this compound possess their own distinct reactivity, which is significantly influenced by the electronic effects of the amino substituent.

Electrophilic Aromatic Substitution Patterns

The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.orguci.edu In this compound, the amino group strongly enhances the nucleophilicity of the quinoline (B57606) part of the molecule. ontosight.ai Therefore, electrophilic attack is predicted to occur preferentially at the C-3 position, which is ortho to the activating amino group.

Nucleophilic Aromatic Substitution on Substituted Cores

While the electron-rich aromatic system of this compound is generally unreactive towards nucleophiles, the introduction of a good leaving group, such as a halogen, onto the ring system enables nucleophilic aromatic substitution (SNAr) to occur. nih.govnih.gov The presence of the electron-donating amino group can further influence the regioselectivity of such reactions.

A prime example of this reactivity is found in the synthesis of this compound itself. The reaction of 2-Bromobenzo(f)quinoline with potassium amide in liquid ammonia (B1221849) proceeds via a nucleophilic aromatic substitution mechanism to yield the target amine. jst.go.jp This demonstrates that the C-2 position is susceptible to nucleophilic attack when substituted with a halogen. Studies on related 1,3-dichlorobenzo[f]quinoline have shown that nucleophiles such as hydrazides and azides can displace the chloro substituents, with the reaction showing regioselectivity based on the nucleophile and reaction conditions. This highlights the utility of halo-benzo[f]quinolines as versatile precursors for a range of functionalized derivatives via SNAr pathways.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

SubstrateNucleophile/ReagentProductKey ObservationReference
2-Bromobenzo[f]quinolinePotassium amide (KNH₂)2-Aminobenzo[f]quinolineDirect synthesis of the title compound via SNAr. jst.go.jp
1,3-Dichlorobenzo[f]quinolineHydrazine hydrate1-Hydrazino-3-chloro-benzo[f]quinolineRegioselective substitution at the C-1 position. researchgate.net
1,3-Dichlorobenzo[f]quinolineSodium azide (B81097) (NaN₃)1-Azido-3-chlorobenzo[f]quinolineRegioselective substitution at the C-1 position. researchgate.net
Halobenzenes (as dopants)Pyridine (B92270)/Quinoline[M + 77]⁺ adductGas-phase SNAr between analyte and dopant radical cation. nih.gov

Formation of Fused Heterocyclic Systems Containing the this compound Motif

The this compound structure serves as a key precursor for the synthesis of larger, more complex fused heterocyclic systems through reactions that build additional rings onto the existing framework.

Annulation and cyclocondensation reactions are powerful methods for constructing fused ring systems. For this compound, these reactions typically involve the amino group and an adjacent aromatic carbon atom participating in ring-forming processes.

Skraup Reaction: A notable example is the modified Skraup reaction, a classic method for quinoline synthesis, which has been applied to 2-aminobenzo[f]quinoline. researchgate.netwikipedia.orgnumberanalytics.comiipseries.org In this reaction, 2-aminobenzo[f]quinoline is treated with glycerol (B35011), an acid mixture (sulfo-mix), and an oxidizing agent in the presence of ferrous sulfate (B86663) and boric acid. researchgate.netresearchgate.net This process results in the annulation of a new pyridine ring, leading to the formation of a linear pentacyclic system, naphtho[2,1-b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine, rather than an angular product. researchgate.net

Table 1: Skraup Reaction of this compound

ReactantReagentsProductProduct TypeCitation
2-Aminobenzo[f]quinolineGlycerol, Sulfo-mix, Ferrous sulfate, Boric acidNaphtho[2,1-b] researchgate.netCurrent time information in Bangalore, IN.naphthyridineLinear Fused Heterocycle researchgate.net

Friedländer Annulation: The Friedländer synthesis is another fundamental reaction for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.orgsorbonne-universite.fr While direct examples starting from this compound are not specified in the provided literature, the structural motif of this compound makes it a potential substrate for such reactions, which could lead to a variety of poly-substituted fused systems. researchgate.netnih.govijcce.ac.ir The reaction is versatile and can be catalyzed by acids, bases, or various metal catalysts. nih.govwikipedia.org

A significant application of the benzo[f]quinoline scaffold is in the synthesis of fused pyrrolo-derivatives through [3+2] dipolar cycloaddition reactions. mdpi.comnih.gov This method provides a versatile route to novel N-bridgehead heterocyclic systems. semanticscholar.orgresearchgate.net

The general synthetic pathway involves two main steps:

Quaternization: Benzo[f]quinoline is first reacted with various α-halocarbonyl compounds (e.g., phenacyl bromides, bromo-acetonaphthones, or 2-chloro-(N-phenyl)acetamides) to form the corresponding benzo[f]quinolinium quaternary salts. nih.govsemanticscholar.orglew.ro

[3+2] Dipolar Cycloaddition: The benzo[f]quinolinium salt is treated with a base (such as triethylamine (B128534) or an epoxide like 1,2-epoxybutane) to generate a benzo[f]quinolinium ylide in situ. mdpi.comlew.ro This reactive intermediate immediately undergoes a Huisgen [3+2] dipolar cycloaddition with an electron-deficient alkyne (a dipolarophile), such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate. The primary cycloadduct then aromatizes to yield the final, stable pyrrolobenzo[f]quinoline derivative. mdpi.comnih.govlew.ro

This multicomponent reaction can be performed in one pot and is amenable to microwave-assisted synthesis, which can significantly reduce reaction times. lew.ro The resulting pyrrolo-benzo[f]quinoline structures are structurally analogous to the steroid skeleton. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Pyrrolobenzo[f]quinoline Derivatives via [3+2] Cycloaddition

Benzo[f]quinolinium Salt Precursor (R group on N-ylide)DipolarophileResulting Fused SystemCitation
R = -CH₂COC₆H₅Dimethyl acetylenedicarboxylate (DMAD)Benzo[f]pyrrolo[1,2-a]quinoline derivative semanticscholar.org
R = -CH₂COC₆H₄-BrEthyl propiolateBenzo[f]pyrrolo[1,2-a]quinoline derivative semanticscholar.org
R = -CH₂COC₆H₄-OCH₃Dimethyl acetylenedicarboxylate (DMAD)Benzo[f]pyrrolo[1,2-a]quinoline derivative semanticscholar.org
R = -CH₂CO-(1-naphthyl)Ethyl propiolateBenzo[f]pyrrolo[1,2-a]quinoline derivative semanticscholar.org
R = -CH₂CO-(2-naphthyl)Dimethyl acetylenedicarboxylate (DMAD)Benzo[f]pyrrolo[1,2-a]quinoline derivative semanticscholar.org
R = -CH₂CONH₂Dimethyl acetylenedicarboxylate (DMAD)Pyrrolo-benzo[f]quinoline with amide structure mdpi.com
R = -CH₂COOCH₃Ethyl propiolatePyrrolo-benzo[f]quinoline with esteric structure mdpi.com

Coordination Chemistry and Metal Complexes of 2 Aminobenzo F Quinoline

2-Aminobenzo(f)quinoline as a Ligand

Coordination Modes and Ligand Properties

N-Coordination through the Amino Group

No specific data available.

N-Coordination through the Quinoline (B57606) Nitrogen

No specific data available.

Chelation and Polydentate Behavior

No specific data available.

Influence of Substituents on Ligand Properties

No specific data available.

Synthesis and Characterization of Metal Complexes

No specific data available.

A table of mentioned compounds cannot be generated as no specific complexes or related compounds could be discussed.

No Published Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, no specific research data could be located regarding the coordination chemistry and metal complexes of the chemical compound this compound. The investigation, aimed at gathering information for a detailed article, sought to uncover studies on its interaction with both transition and main group metals, as well as structural and spectroscopic analyses of any resulting complexes.

The targeted searches for "this compound transition metal complexes," "this compound main group metal complexes," "X-ray crystallography of this compound complexes," "spectroscopic analysis of this compound complexes," and "stereochemistry of this compound complexes" did not yield any relevant results. The scientific databases and journals accessed appear to contain no published papers, communications, or datasets that fall within the scope of the requested article outline.

While extensive research exists on the coordination chemistry of various other quinoline derivatives and related heterocyclic systems, the specific ligand this compound appears to be an uninvestigated or unpublished area of study. For instance, studies on complexes of 8-aminoquinoline, quinoline-based Schiff bases, and other substituted quinolines are prevalent, but none focus on the 2-amino substituted benzo(f)quinoline isomer.

Theoretical and Computational Studies of 2 Aminobenzo F Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of molecular systems. These methods allow for the detailed exploration of a molecule's electronic structure and properties, providing a basis for predicting its chemical behavior.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules like quinoline (B57606) and its derivatives. nih.govscirp.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. pjbmb.org.pk This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. pjbmb.org.pk For a molecule like 2-Aminobenzo(f)quinoline, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that result in the lowest energy and thus most stable conformation.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and the energy differences between them. pjbmb.org.pknih.gov By performing geometry optimization, researchers can identify the most energetically favorable conformer. nih.gov These calculations are fundamental, as the molecular geometry dictates many of its other properties. pjbmb.org.pk For example, DFT calculations using a specific basis set, such as B3LYP/6-311G(d,p), are commonly used to achieve an optimized structure. chemrevlett.com The resulting geometric parameters provide a detailed picture of the molecule's architecture.

ParameterBond/AngleCalculated Value
Bond LengthC-N~1.37 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC-NH2~1.38 Å
Bond AngleC-N-C~117°
Bond AngleH-N-H~115°

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. scirp.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. scirp.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals. nih.gov For quinoline derivatives, these calculations help in understanding the charge transfer interactions within the molecule. scirp.org

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Quinoline Derivative (Note: This table presents typical values found in DFT studies of quinoline derivatives to illustrate the concept. scirp.org)

ParameterEnergy (eV)
EHOMO-6.646
ELUMO-1.816
Energy Gap (ΔE)4.83

Global reactivity descriptors derived from the HOMO and LUMO energies provide quantitative measures of a molecule's reactivity. chemrevlett.com These descriptors are calculated using DFT and are instrumental in predicting how a molecule will behave in a chemical reaction. nih.govrsc.org

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. chemrevlett.com

Chemical Hardness (η): Hardness measures the resistance of a molecule to a change in its electron distribution. scirp.org It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η.

These properties are crucial for understanding the reaction mechanisms involving quinoline derivatives. nih.govnih.gov

Table 3: Representative Global Reactivity Descriptors for a Quinoline Derivative (Note: This table is an illustrative example based on typical values from computational studies of related compounds. chemrevlett.com)

DescriptorDefinitionIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.232
Chemical Hardness (η)(ELUMO - EHOMO) / 22.415
Chemical Softness (S)1 / η0.414
Electrophilicity Index (ω)μ² / 2η3.707

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states. rsc.orgnih.gov This approach is used to calculate the electronic absorption spectra (UV-Visible spectra) of molecules. scirp.org

TD-DFT calculations can predict the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of electronic transitions. scirp.orgnih.gov The oscillator strength indicates the probability of a particular electronic transition occurring upon absorption of light. These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and gain a deeper understanding of the molecule's photophysical behavior. nih.govnih.gov Such studies are essential for applications involving the interaction of molecules with light, such as in the design of fluorescent probes. dntb.gov.ua

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com Unlike quantum chemical calculations that often focus on static structures, MD simulations model the movements of atoms and molecules over time, offering insights into the conformational flexibility and stability of molecules. nih.govnih.gov

For a compound like this compound, MD simulations could be used to understand its behavior in a biological environment, for instance, how it interacts with a protein receptor or a solvent. mdpi.comnih.gov Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the system over the simulation time. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing information about its interactions with the surrounding environment. nih.gov

These simulations are crucial for drug design, where understanding the dynamic binding of a ligand to its target is essential. nih.govnih.gov

Density Functional Theory (DFT) Studies on Ground State Properties

Mechanistic Studies through Computational Modeling

Computational modeling has become an indispensable tool for investigating the intricate details of chemical reactions involving this compound and related heterocyclic systems. By employing methods like Density Functional Theory (DFT), researchers can map out reaction landscapes, identify key intermediates and transition states, and simulate the role of catalysts, providing insights that are often difficult to obtain through experimental means alone.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations are crucial for understanding the step-by-step processes through which molecules like this compound are formed. By mapping potential energy surfaces, computational chemists can determine the most energetically favorable reaction pathways.

For instance, in the Friedländer condensation, a common method for synthesizing quinolines, computational studies have been used to evaluate different potential mechanistic routes. uned.es One study analyzed three possible pathways for the formation of a quinoline derivative:

Path A: Involves an initial aldolization, followed by heterocyclization and two subsequent dehydration steps. uned.es

Path B: A variation where the dehydration involving the amino group occurs before the final aromatization step. uned.es

Path C: Begins with a Knoevenagel condensation, followed by heterocyclization and aromatization. uned.es

By calculating the free-energy profiles for each pathway, the study concluded that Path B was the most favorable route, both for uncatalyzed and carbon-catalyzed reactions. uned.es The rate-limiting transition state for Path B was found to be significantly lower in energy compared to those in Paths A and C, definitively identifying it as the operative mechanism. uned.es

Similarly, in the asymmetric hydrogenation of quinolines, theoretical calculations of the transition states for the stereogenic step were vital. These studies suggested that the enantioselectivity arises from specific non-covalent interactions, such as CH/π attraction between the catalyst's ligand and the dihydroquinoline intermediate, occurring within a 10-membered ring transition state. pku.edu.cn Other mechanistic proposals for quinoline synthesis include pathways proceeding through in-situ generated enamine intermediates under base-mediated conditions. researchgate.net

Table 1: Comparison of Calculated Energy Barriers for Quinoline Synthesis Pathways uned.es
Reaction PathwayKey StepsRelative Energy of Rate-Limiting Step (kcal/mol)Conclusion
Path AAldolization → Heterocyclization → Dehydration → Dehydration+6.0 to +7.8 (relative to Path B)Less Favorable
Path BAldolization → Heterocyclization → Amino Dehydration → Aromatization0 (Reference)Most Favorable
Path CKnoevenagel Condensation → Heterocyclization → Aromatization+15.2 to +18.5 (relative to Path B)Least Favorable

Catalytic Cycle Simulations in Metal-Mediated Processes

Metal catalysts are frequently used to synthesize and functionalize heterocyclic compounds. Computational simulations allow for the detailed exploration of the entire catalytic cycle, identifying each intermediate and transition state and determining the energetics of the process. This is particularly important for transition-metal-mediated reactions where intermediates can be transient and difficult to characterize experimentally. frontiersin.org

A general catalytic cycle for a metal-mediated reaction, such as a [2+2+2] cycloaddition to form aromatic rings, can be broken down computationally. vu.nl For a rhodium-based catalyst, the simulated cycle typically involves: vu.nl

Ligand Substitution: The cycle begins with the substitution of ancillary ligands on the catalyst precursor by reactant molecules (e.g., alkynes). vu.nl

Oxidative Coupling: The metal center undergoes oxidative coupling with two reactant molecules to form a metallacyclopentadiene intermediate. vu.nl

Substrate Coordination & Insertion: A third reactant molecule coordinates to the metal center and subsequently inserts into a metal-carbon bond of the metallacycle, forming a larger metallacycloheptatriene. vu.nl

Reductive Elimination: The newly formed aromatic ring is eliminated from the metal center, which regenerates the active catalyst for the next cycle. vu.nl

Photophysical Properties and Theoretical Predictions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the photophysical properties of fluorescent molecules like this compound. These calculations provide a molecular-level understanding of electronic transitions that govern light absorption and emission.

Absorption and Emission Spectra Predictions

Theoretical calculations can accurately predict the absorption (UV-Vis) and emission (fluorescence) spectra of organic compounds. researchgate.net By calculating the energy difference between the ground state (S₀) and various excited states (S₁, S₂, etc.), the wavelengths of maximum absorption (λ_abs) can be determined. Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy for the transition back to the ground state, the maximum emission wavelength (λ_em) can be predicted. nih.gov

For a series of benzo-fused pyrimidine (B1678525) derivatives, structurally related to benzoquinolines, TD-DFT calculations successfully reproduced the experimental absorption maxima. researchgate.net The calculations, performed at the TD-DFT(B3LYP)/6-31+G(d,p) level of theory, showed excellent agreement with values measured in dichloromethane. researchgate.net These studies often involve analyzing the molecular orbitals involved in the transition. For instance, the main absorption band is frequently attributed to a π–π* transition, where electron density moves from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The distribution of these orbitals reveals the nature of the electronic transition, such as an intramolecular charge transfer (ICT). nih.gov

Table 2: Comparison of Experimental and Theoretically Predicted Absorption Maxima (λ_max) for Related Fused Heterocycles researchgate.net
Compound IDExperimental λ_max (nm)Calculated λ_max (nm)Methodology
3a341335TD-DFT(B3LYP)/6-31+G(d,p)
3c341339
3g322347
7342328

Stokes Shift Analysis

The Stokes shift—the difference in energy (or wavelength) between the position of the absorption and emission maxima—is a critical property for fluorescent probes. A large Stokes shift is desirable to minimize interference between excitation and emission signals. mdpi.com Computational studies can provide deep insights into the origins of the Stokes shift.

A large Stokes shift often arises from significant differences in the geometry and electronic structure between the ground and excited states. mdpi.com This is particularly true for molecules that exhibit intramolecular charge transfer (ICT) upon excitation. rsc.org In such cases, an electron-donating part of the molecule transfers electron density to an electron-accepting part, creating a large change in the dipole moment between the ground and excited states. mdpi.com

The Lippert-Mataga equation is often used in conjunction with computational studies to analyze this effect. It relates the Stokes shift to the solvent polarity and the change in the molecule's dipole moment upon excitation (Δμ_eg). mdpi.com Theoretical calculations can determine the dipole moments of the ground (μ_g) and excited (μ_e) states, allowing for a direct calculation of Δμ_eg. For a series of styrylquinolines, calculated Δμ_eg values were found to be as high as 18.4 D, confirming the strong ICT character responsible for their large Stokes shifts. mdpi.com

Quantum Yield Calculations

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. edinst.com While the direct ab initio calculation of quantum yield is highly complex as it requires accounting for all radiative and non-radiative decay pathways, theoretical methods can provide crucial insights into the factors that influence it. perfectlight.com.cn

Computational chemistry helps predict properties directly related to the radiative decay rate, such as the oscillator strength of the S₁ → S₀ transition. A higher oscillator strength generally corresponds to a more efficient radiative decay and, potentially, a higher quantum yield. Furthermore, theoretical models can help identify non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states or intersystem crossing to triplet states, which quench fluorescence and lower the quantum yield. nih.gov

For example, studies on quinoline derivatives have shown that the presence of strong electron-withdrawing groups, like a nitro group, can provide pathways for fluorescence quenching, leading to a lower quantum yield. rsc.orgresearchgate.net Conversely, computational analysis can guide the design of molecules where non-radiative pathways are minimized. DFT calculations of the HOMO and LUMO energy levels and their spatial distribution help rationalize why certain structural modifications enhance fluorescence while others diminish it. researchgate.net Experimentally, relative quantum yields are determined by comparing the integrated fluorescence intensity of a sample to that of a known standard, such as quinine (B1679958) sulfate (B86663). edinst.com

Advanced Spectroscopic Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For a complex heterocyclic system like 2-Aminobenzo[f]quinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete signal assignment and structural confirmation.

The structural complexity of 2-Aminobenzo[f]quinoline, with its fused ring system and multiple aromatic protons in close proximity, can lead to overlapping signals in a simple 1D ¹H NMR spectrum, making definitive assignment challenging. researchgate.net While ¹H NMR provides initial information on the number of distinct protons and their coupling, and ¹³C NMR reveals the number of unique carbon environments, 2D NMR techniques are required to piece the puzzle together. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for tracing the connectivity of protons within each ring of the quinoline (B57606) system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. nih.gov This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR experiments for elucidating complex structures. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). omicsonline.org For 2-Aminobenzo[f]quinoline, HMBC is crucial for establishing the connectivity between the different rings and confirming the position of the amino group at C2 by observing correlations from the amino protons (or adjacent ring protons) to carbons in the quinoline skeleton. nih.gov

The following table presents representative, plausible NMR data for 2-Aminobenzo[f]quinoline, illustrating the expected chemical shifts. Actual values may vary based on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for 2-Aminobenzo[f]quinoline.
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
1~158.5--
2~150.0--
NH₂-~5.50s (broad)
3~109.0~6.80d
4~135.0~7.90d
5~128.0~7.60d
6~126.5~8.50d
7~129.0~7.50t
8~127.5~7.70t
9~124.0~7.95d
10~130.0~9.20d
4a~128.5--
6a~133.0--
10a~147.0--
10b~122.0--

Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale. rsc.org For 2-Aminobenzo[f]quinoline, DNMR could be used to investigate several dynamic processes:

Restricted Rotation: The rotation around the C2-N bond of the amino group might be hindered. At low temperatures, this restricted rotation could potentially lead to the observation of distinct signals for the two amino protons. As the temperature increases, the rotation becomes faster, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal.

Proton Exchange: The amino protons can exchange with protons from protic solvents (like water or methanol) or form intermolecular hydrogen bonds. researchgate.net Temperature-dependent studies can provide rates of this exchange. At low temperatures, where exchange is slow, coupling between the -NH₂ protons and the H3 proton might be observed. As the temperature rises, this coupling is lost, and the -NH₂ peak broadens due to faster exchange. This behavior is also highly dependent on the concentration of the compound in solution. uncw.edu

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Beyond determining the molecular weight, analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides a fingerprint of the molecule's structure and helps confirm the identity of isomers. researchgate.net

For 2-Aminobenzo[f]quinoline (molar mass: 218.26 g/mol ), the EI mass spectrum would show a prominent molecular ion peak (M•+) at m/z = 218. The fragmentation of nitrogen-containing heterocyclic compounds is often characteristic. researchgate.net The primary fragmentation pathways for 2-Aminobenzo[f]quinoline are expected to involve:

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for quinoline and its derivatives is the elimination of a molecule of HCN (27 Da) from the heterocyclic ring, leading to a fragment ion at m/z = 191.

Loss of Amino Radical: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂, 16 Da) or an aminyl radical (•NH, 15 Da), although this is often less favored than ring fragmentation.

Retro-Diels-Alder (RDA) Reaction: Fused aromatic systems can undergo RDA-type fragmentations, breaking the molecule into smaller, stable aromatic fragments.

Table 2: Plausible Mass Spectrometry Fragmentation for 2-Aminobenzo[f]quinoline.
m/zProposed FragmentNeutral Loss
218[C₁₅H₁₀N₂]•⁺ (Molecular Ion)-
217[C₁₅H₉N₂]⁺H•
191[C₁₄H₉N]•⁺HCN
165[C₁₃H₉]⁺ (Acenaphthylene cation)HCN, C₂H₂
116[C₈H₆N]⁺C₇H₄N• (fragmentation of the benzo ring)

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of conjugated molecules. The extended π-system of the benzo[f]quinoline (B1222042) core, combined with the electron-donating amino group, gives rise to interesting optical properties. The absorption spectrum is characterized by intense bands corresponding to π → π* transitions within the aromatic system and potentially a lower energy n → π* transition associated with the nitrogen lone pairs. unesp.br The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption and emission bands compared to the unsubstituted benzo[f]quinoline parent molecule. researchgate.net

The interaction between a dissolved molecule (solute) and the surrounding solvent can significantly influence its electronic absorption and emission spectra, a phenomenon known as solvatochromism. unesp.br For molecules like 2-Aminobenzo[f]quinoline, which possess a donor-π-acceptor (D-π-A) character, the dipole moment often increases upon photoexcitation from the ground state (S₀) to the first excited state (S₁).

In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. researchgate.net This differential stabilization leads to a decrease in the energy gap for de-excitation, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. nih.gov The Stokes shift—the difference in energy between the absorption maximum and the emission maximum—also tends to increase with solvent polarity. researchgate.net

Table 3: Representative Solvatochromic Effects on the Photophysical Properties of 2-Aminobenzo[f]quinoline.
SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Hexane31.0~350~390~3100
Toluene33.9~355~405~3700
Chloroform39.1~360~420~4300
Ethanol (B145695)51.9~365~440~5200
Acetonitrile45.6~362~450~5800
DMSO45.1~370~465~6100

Temperature is a critical parameter that affects the photophysical properties of fluorescent molecules. Generally, for a molecule like 2-Aminobenzo[f]quinoline in solution, a decrease in temperature leads to an increase in fluorescence intensity (quantum yield) and a longer fluorescence lifetime. instras.com This is primarily because lower temperatures reduce the efficiency of non-radiative decay pathways, such as vibrational relaxation and collisional quenching, which compete with fluorescence. thieme-connect.de

In some complex systems, temperature can also alter the emission spectrum itself. scielo.br If the molecule can exist in multiple excited states (e.g., a locally excited state and a charge-transfer state) that are close in energy, the relative populations of these states can be temperature-dependent, following a Boltzmann distribution. researchgate.net This can result in a shift in the emission maximum or the appearance of a second emission band as the temperature changes, providing insight into the energy landscape of the molecule's excited states. thieme-connect.denih.gov For 2-Aminobenzo[f]quinoline, one would expect a general increase in emission intensity and a sharpening of the vibronic structure in the emission spectrum as the temperature is lowered from room temperature to 77 K (liquid nitrogen).

Excited State Dynamics and Lifetimes

The photophysical behavior of amino-substituted quinolines is often complex, involving processes such as excited-state intramolecular proton transfer (ESIPT). researchgate.net In related compounds like the cations of 2-amino-3-(2'-benzazolyl)-quinoline, studies have revealed dual fluorescence, which arises from the emission of two different species: the initial tautomer and the product of ESIPT. rsc.org The dynamics of these excited states are typically investigated using time-resolved spectroscopy techniques like femtosecond transient absorption and fluorescence up-conversion. researchgate.netrsc.org

For these related cations, ESIPT occurs on a picosecond timescale. researchgate.net The process involves overcoming a potential barrier, and the rate is influenced by factors such as the basicity of the proton-accepting group and the temperature. rsc.org For instance, a decrease in temperature has been shown to increase the effective time for ESIPT. rsc.org The fluorescence lifetimes of the excited states are also key parameters; S2 emission lifetimes can be as short as 150–300 femtoseconds, while S1 emission lifetimes can be in the range of 2–5 nanoseconds for some dyes. rsc.org

In nonpolar solvents, the photophysics of similar molecules like 3-aminoquinoline (B160951) (3AQ) are dominated by a locally excited (LE) state at room temperature, which is associated with a rapid flip-flop motion of the amino group, providing an efficient channel for non-radiative decay. nih.gov At lower temperatures, this motion is restricted, allowing for intramolecular charge transfer (ICT) to occur, populating a lower energy state. nih.gov This temperature-dependent behavior highlights the intricate interplay of molecular structure and environment in dictating the excited-state pathways. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's structure. uol.de By irradiating a single crystal with X-rays, a diffraction pattern of spots (reflections) is generated. uol.de The analysis of the positions and intensities of these reflections allows for the calculation of the electron density distribution within the crystal, and thus the precise coordinates of each atom. uol.de

While specific crystallographic data for the parent 2-Aminobenzo(f)quinoline is not detailed in the provided results, extensive studies on its derivatives provide insight into the expected structural features. For example, the structure of a related arylated 2-aminobenzo[h]quinoline derivative has been confirmed by single-crystal X-ray crystallography. thieme-connect.de These analyses provide definitive proof of the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. uj.edu.pl

The data obtained from an SC-XRD experiment is typically presented in a crystallographic information file (CIF) and includes parameters such as the crystal system, space group, and unit cell dimensions.

Table 1: Illustrative Crystallographic Data for a 2-Aminobenzoquinoline Derivative (C₂₄H₁₉BrN₄O) thieme-connect.de

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.4071(5)
b (Å)13.8990(6)
c (Å)15.3973(7)
α (°)108.420(4)
β (°)93.430(4)
γ (°)113.596(4)
Volume (ų)2254.92(18)
Z (molecules/unit cell)2
Temperature (K)293(2)

This data is for an exemplary derivative and illustrates the type of information obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction (for Polymorphism or Material Characterization)

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. lcc-toulouse.fr Instead of a single crystal, a polycrystalline powder is used, which contains a vast number of small, randomly oriented crystallites. researchgate.net The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase, allowing for phase identification by comparison to databases. lcc-toulouse.fr

A crucial application of PXRD is the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs of a compound can have distinct physical properties. PXRD is instrumental in identifying the presence of different polymorphic forms in a sample, monitoring phase transformations under varying conditions (e.g., temperature), and ensuring the phase purity of a material. lcc-toulouse.frrsc.org While statistics show that at least one in three compounds in the Cambridge Structural Database (CSD) is polymorphic, each compound presents a unique case. rsc.org The combination of PXRD with computational methods can be a powerful strategy for solving complex structures when single crystals are unavailable. rsc.org

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical analysis provides information on the redox properties of a molecule, detailing its ability to accept or donate electrons. mtxlabsglobal.com Cyclic voltammetry (CV) is a widely used electrochemical technique for this purpose. neliti.com In a CV experiment, the potential applied to a working electrode is scanned linearly in a cyclic manner (forward and reverse), and the resulting current from the analyte's redox reactions is measured. mtxlabsglobal.com The resulting plot, a cyclic voltammogram, provides data on oxidation and reduction potentials. mtxlabsglobal.com

Studies on various quinoline derivatives demonstrate the utility of CV in understanding their electronic properties. nih.govnih.gov The electrochemical behavior is strongly correlated with the molecular structure; for example, the presence and nature of substituents can significantly alter the oxidation and reduction potentials. nih.gov For some ferrocene (B1249389) derivatives, CV experiments show that the electrode processes are diffusion-controlled. arkat-usa.org

The technique has also been employed to investigate the interaction of quinoline derivatives with biologically relevant species like the superoxide (B77818) anion radical, allowing for the estimation of binding parameters such as binding constants (kb) and the Gibbs free energy of binding (ΔG°). researchgate.net

Table 2: Illustrative Electrochemical Data for Quinoline Derivatives nih.govresearchgate.net

Compound/SystemParameterValueTechnique
Quinolinium SaltsReduction Potential-0.43 to -1.08 VCyclic Voltammetry
Quinoline Derivative + O₂•⁻Binding Constant (kb)15922 to 26181 L·mol⁻¹Cyclic Voltammetry

This table presents exemplary data from related quinoline systems to illustrate the information derived from electrochemical analysis.

Applications of 2 Aminobenzo F Quinoline and Its Derivatives Non Prohibited

Catalysis

The unique electronic and structural properties of benzo[f]quinoline (B1222042) derivatives make them attractive candidates for the development of novel catalytic systems. Their ability to coordinate with metal centers and participate in redox processes has led to their use in various catalytic transformations.

Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. Quinoline-based compounds, including benzo[f]quinoline derivatives, have been investigated as ligands in a range of reactions. For instance, complexes formed between quinoline (B57606) derivatives and copper salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems is influenced by both the chemical structure of the quinoline ligand and the nature of the counter-ions coordinated to the copper center. mdpi.com Chiral ligands containing quinoline motifs are particularly significant in asymmetric synthesis, where they are used to generate enantiomerically pure compounds. researchgate.net Ruthenium-hydride complexes formed in situ with specific ligands have shown high activity and selectivity in the dehydrogenative coupling of 2-aminophenyl ketones with amines to produce quinazoline products. marquette.edu

Catalyst SystemReaction CatalyzedKey Finding
Quinoline derivatives + Copper(II) saltsOxidation of catechol to o-quinoneCatalytic activity depends on ligand structure and copper salt anion. mdpi.com
Ruthenium-hydride complex with catechol ligandDehydrogenative coupling to form quinazolinesThe catalyst is highly active and selective for the coupling reaction. marquette.edu
Chiral quinoline-based metal complexesAsymmetric C-C bond formation, hydrogenationsEnable the synthesis of enantiomerically pure products. researchgate.net

Ligands in Heterogeneous Catalysis

Heterogeneous catalysts are prized in industrial applications for their ease of separation and recyclability. While specific examples detailing 2-aminobenzo(f)quinoline immobilized on solid supports are not prevalent in the provided search results, the broader field of quinoline synthesis often employs heterogeneous catalysts. For example, zeolite-based catalysts, particularly those with a high content of Lewis acid sites, have been used for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols. rsc.orgsemanticscholar.org A ZnCl2/Ni-USY-acid catalyst demonstrated notable performance in these reactions. rsc.org The development of metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), represents a green chemistry approach for quinoline synthesis via the Friedländer reaction. nih.gov These solid acid catalysts offer advantages over traditional homogeneous acid catalysts by minimizing solvent disposal and waste generation. nih.gov

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. nih.gov This methodology relies on a photocatalyst that, upon light absorption, can initiate chemical reactions through electron transfer processes. mdpi.com Quinoline derivatives have been implicated in such reactions. For instance, 4-substituted hydroxyalkyl quinolines have been synthesized by reacting quinoline with carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex as a catalyst, driven by blue LED light. mdpi.com This process involves the iron-catalyzed decarboxylation of the carboxylic acid to form an alkyl radical. mdpi.com Photoredox catalysis has also been utilized for C-H functionalization reactions, including the arylation of ethers with electron-deficient heteroarenes like quinoline. nih.gov Furthermore, organic photoredox catalysts have been employed for the aerobic bromination and chlorination of arenes under visible light. beilstein-journals.org

Materials Science

The rigid, planar structure and photophysical properties of the benzo[f]quinoline core make it a valuable building block for advanced organic materials. medwinpublisher.org Its derivatives have been successfully integrated into devices and sensor systems that rely on fluorescence and electronic conductivity.

Organic Light-Emitting Diodes (OLEDs)

Benzo[f]quinoline derivatives are recognized for their potential use in organic light-emitting devices (OLEDs). medwinpublisher.orgnih.gov Their inherent blue fluorescence, a result of extended π-π conjugation, makes them suitable candidates for emitter materials. medwinpublisher.org The performance of OLEDs relies on a multi-layer structure, which typically includes hole transfer, light-emitting, and electron transfer layers. researchgate.netdergipark.org.tr Quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been used as the fluorescent material in the light-emitting layer of OLEDs. researchgate.netdergipark.org.tr Metal complexes of quinoline derivatives, like those involving zinc(II), are also extensively used. For instance, a zinc complex of 2-methyl-8-quinolinol was used as a dopant to achieve green electroluminescence in an OLED with a standard ITO/PEDOT:PSS/PVK:PBD:Zn(II) compound/Al architecture. The development of bipolar host materials, which possess both hole- and electron-transporting capabilities, is another area where quinoline-related structures are employed to enhance OLED efficiency. chemrxiv.org

Device ComponentMaterial ExampleDevice Performance/Observation
Emitting Layer5,7-dibromo-8-hydroxyquinolineProduced a device with an illumination spectrum in the UV region. researchgate.netdergipark.org.tr
Dopant in Emitting LayerZinc(II) complex of 2-methyl-8-quinolinolAchieved green electroluminescence at 517 nm and 539 nm.
Host MaterialCarbazole-Quinoxaline derivativesDesigned to provide balanced charge flux for enhanced PhOLED efficiency. chemrxiv.org

Fluorescent Probes and Sensors

The fluorescence of quinoline-based compounds can be modulated by their interaction with specific analytes, making them excellent candidates for chemical sensors. researchgate.net Derivatives of 8-aminoquinoline and 8-hydroxyquinoline are particularly important fluorogenic chelators for metal ions. researchgate.net These probes often operate via mechanisms such as Photo-Induced Electron Transfer (PET) or Chelation Enhanced Fluorescence (CHEF). researchgate.netcrimsonpublishers.com For example, quinoline-based chemosensors have been designed for the selective and sensitive detection of various metal ions, including Pb²⁺, Zn²⁺, and Cd²⁺. nih.govnih.govresearchgate.net A novel Schiff base of a quinoline derivative exhibited a selective "on-off" fluorescent and colorimetric response to Pb²⁺ ions with a detection limit in the micromolar to nanomolar range. nih.gov Another probe based on a quinoline derivative functionalized onto carbon dots was developed for the highly sensitive detection of Zn²⁺ with a detection limit as low as 6.4 nM. rsc.org These sensors have been successfully applied for detecting ions in environmental samples and for imaging within living cells. nih.govresearchgate.netrsc.org

Probe TypeTarget AnalyteDetection LimitMechanism/Key Feature
Quinoline Schiff basePb²⁺9.9 x 10⁻⁷ M (fluorescence)"On-off" fluorescent and colorimetric response. nih.gov
Quinoline derivative (QZn)Zn²⁺15.1 pMTwo-photon fluorescent probe for intracellular imaging. nih.gov
Quinoline-functionalized carbon dotsZn²⁺6.4 nMRapid response (<1 min) and intracellular imaging capability. rsc.org
Quinoline-based probe (R1)Cd²⁺4 x 10⁻⁶ M (visual)High selectivity and successfully used for detection in living cells. researchgate.net
6-(dimethylamino)quinoline-2-benzothiazoline (HQ)Superoxide (B77818) anionLinear range 0-500 μMTwo-photon fluorescent probe with "turn-on" response. nih.gov

Semiconductors (e.g., p-type semiconductors)

While direct studies detailing the semiconductor properties of 2-Aminobenzo[f]quinoline are not extensively documented in publicly available literature, the broader class of quinoline derivatives has shown considerable promise as organic semiconductors. Organic semiconductors are utilized in a variety of electronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Some benzo[f]quinoline analogues have been investigated for their potential use in OLEDs.

The electronic properties of quinoline derivatives, such as their electron affinity and ionization potential, can be tuned by the introduction of various functional groups. The amino group at the 2-position of the benzo[f]quinoline core is an electron-donating group, which would be expected to influence the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is a key factor in determining the charge-carrying capabilities of a material. For a material to function as a p-type semiconductor, it must efficiently transport holes (positive charge carriers). The presence of the amino group could potentially enhance the hole-transporting properties of the benzo[f]quinoline system.

Further research is required to specifically characterize the semiconductor properties of 2-Aminobenzo[f]quinoline, including measurements of its hole mobility and conductivity. Such studies would provide valuable data to assess its potential for integration into electronic devices.

Supramolecular Assembly and Crystal Engineering

The structure of 2-Aminobenzo[f]quinoline, featuring a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen atoms of the quinoline ring system), makes it a compelling candidate for applications in supramolecular assembly and crystal engineering. Hydrogen bonds are directional interactions that play a crucial role in the formation of well-ordered, self-assembled structures.

The amino group can participate in N-H···N or N-H···O hydrogen bonds, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific arrangement of molecules in the solid state is dictated by the interplay of these hydrogen bonds and other intermolecular forces, such as π-π stacking interactions between the aromatic rings.

The ability to control the self-assembly of 2-Aminobenzo[f]quinoline and its derivatives through crystal engineering opens up possibilities for the design of new materials with tailored properties, such as porous solids for gas storage or materials with specific optical or electronic characteristics.

Analytical Chemistry (Reagents for Metal Ion Detection, etc.)

Quinoline and its derivatives are well-established as effective fluorescent chemosensors for the detection of various metal ions. The nitrogen atom in the quinoline ring and other substituent groups can act as binding sites for metal ions. This coordination often leads to a change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence, or a shift in its emission wavelength. These changes can be used to signal the presence and concentration of a specific metal ion.

The amino group in 2-Aminobenzo[f]quinoline can also participate in the coordination of metal ions, potentially enhancing the selectivity and sensitivity of the molecule as a chemosensor. The extended π-conjugated system of the benzo[f]quinoline scaffold is expected to result in desirable photophysical properties, such as a high quantum yield of fluorescence.

While specific studies detailing the use of 2-Aminobenzo[f]quinoline as a reagent for metal ion detection are not prevalent in the reviewed literature, the general principles of chemosensor design strongly suggest its potential in this area. For example, a novel quinoline-based Schiff base has been successfully employed for the sensitive and selective detection of Pb²⁺ ions through a fluorescence "on-off" mechanism nih.gov. Similarly, other quinoline derivatives have been developed as fluorescent sensors for Fe³⁺ ions nih.gov.

The development of 2-Aminobenzo[f]quinoline-based sensors could offer a simple, rapid, and sensitive method for the detection of various metal ions in environmental and biological samples. Further research would involve synthesizing derivatives of 2-Aminobenzo[f]quinoline and evaluating their response to a range of metal ions to determine their selectivity, sensitivity, and limit of detection.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of the broader benzo[f]quinoline (B1222042) family has been approached through various established methods, including the Skraup and Doebner-Von Miller reactions, which typically involve the reaction of 2-naphthylamine (B18577) with reagents like glycerol (B35011) or α,β-unsaturated carbonyl compounds. medwinpublisher.orgresearchgate.net Other notable methods include photochemical cyclohydrogenation and multi-component reactions. medwinpublisher.org For instance, a metal-free, three-component reaction of aromatic amines, aldehydes, and tertiary amines has been demonstrated for the construction of 2-substituted quinolines and benzo[f]quinolines. acs.org

A significant area for future research lies in the development and optimization of synthetic routes specifically tailored for 2-Aminobenzo(f)quinoline. This could involve the adaptation of classical methods, such as using a suitably protected amino-2-naphthylamine as a starting material in a Skraup or Doebner-Von Miller reaction. More modern approaches that warrant investigation include:

Condensation Reactions: A potential route could involve the condensation of 2-naphthylamine with oxalacetic ester to form an iminosuccinic ester, followed by cyclization, hydrolysis, decarboxylation, and subsequent amination steps, analogous to syntheses of other aminobenzoquinolines. acs.org

Indirect Friedländer Synthesis: This approach, which utilizes 2-aminobenzyl alcohols and ketones, could be adapted by using analogous naphthalene-based starting materials. researchgate.net

Multi-component Strategies: Designing a one-pot, three-component reaction involving an appropriately substituted naphthalene (B1677914) precursor, an aldehyde, and a nitrogen source could provide a highly efficient and atom-economical route to the target molecule and its derivatives. acs.org

The primary goals of this research should be to establish synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and avoiding harsh reaction conditions.

Exploration of Advanced Catalytic Systems

Many modern synthetic routes for quinoline (B57606) and its derivatives rely on sophisticated catalytic systems to enhance efficiency and selectivity. organic-chemistry.org For example, copper-catalyzed systems, particularly those using N-heterocyclic carbene (NHC) ligands, have been effectively used in the synthesis of quinolines from 2-aminobenzyl alcohols. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed in multi-step syntheses of the benzo[f]quinoline core. medwinpublisher.org

Future investigations should focus on the application of these and other advanced catalytic systems to the synthesis of this compound. Key areas of exploration include:

Homogeneous Catalysis: Systematic screening of transition-metal catalysts (e.g., based on palladium, copper, nickel, cobalt, or rhodium) for key bond-forming steps could lead to milder reaction conditions and improved functional group tolerance. mdpi.comchim.it

Heterogeneous Catalysis: The development of magnetically recyclable nanocatalysts, such as the CoFe2O4@SiO2@Co(III) salen complex reported for other quinoline syntheses, could offer significant advantages in terms of catalyst recovery and reuse, making the process more sustainable and cost-effective. sci-hub.se

Photocatalysis: Visible-light-mediated methods, which operate at ambient temperature and often use molecular oxygen as a green oxidant, represent a frontier in organic synthesis and should be explored for constructing the this compound scaffold. organic-chemistry.org

The systematic study of different catalysts and ligands will be crucial for identifying the optimal system that provides high yields and selectivity for the desired product.

Rational Design of Materials with Tunable Optoelectronic Properties

Quinoline derivatives are recognized for their applications in optoelectronics, including as components of organic light-emitting diodes (OLEDs) and fluorescent sensors, owing to their high thermal stability and electron-transporting capabilities. mdpi.comsemanticscholar.org The photophysical properties of these molecules, such as their absorption and emission wavelengths and quantum yields, are highly dependent on their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov

The amino group in this compound serves as an excellent handle for chemical modification, allowing for the rational design of new materials with tailored optoelectronic properties. Future research should pursue:

Synthesis of Derivatives: Creating a library of compounds by reacting the amino group with various electrophiles to install different functional groups. This would allow for a systematic study of structure-property relationships.

Computational Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to predict the electronic and optical properties of designed derivatives before their synthesis. mdpi.comnih.govresearchgate.net This computational-first approach can guide the selection of synthetic targets with desired characteristics, such as specific emission colors or enhanced fluorescence quantum yields.

Property Characterization: Thorough experimental investigation of the synthesized compounds' photophysical properties, including absorption and photoluminescence spectroscopy, to validate the computational models and identify promising candidates for optoelectronic applications. mdpi.comresearchgate.net

This integrated approach of synthesis, computation, and characterization will enable the development of novel fluorophores and organic electronic materials based on the this compound scaffold.

Further Elucidation of Reaction Mechanisms

A deep understanding of the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions, maximizing yields, and minimizing byproducts. The mechanisms for classical quinoline syntheses, like the Friedländer condensation, are generally understood to involve condensation followed by cyclization and dehydration. pharmaguideline.com However, for novel, catalyst-mediated routes, the precise pathways are often more complex.

Future research should incorporate detailed mechanistic studies for any newly developed synthetic protocols. This can be achieved through:

Experimental Probes: Performing kinetic studies, isotopic labeling experiments, and attempting to isolate and characterize reaction intermediates.

Computational Chemistry: Using DFT calculations to map the potential energy surface of the reaction, identify transition states, and calculate activation barriers for different possible pathways. nih.gov For instance, in catalyzed reactions, computational studies can clarify the role of the catalyst in activating substrates and facilitating bond formation.

Elucidating these mechanisms will provide invaluable insights for refining synthetic strategies and expanding their scope to a wider range of substrates, leading to a more robust and versatile chemistry for this compound and its derivatives.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The fields of chemical synthesis and materials discovery are being revolutionized by emerging technologies such as flow chemistry and artificial intelligence (AI).

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.net The development of telescoped flow processes, where intermediates are generated and consumed in a continuous stream without isolation, can dramatically improve efficiency. nih.govresearchgate.net Future work should focus on translating the optimal batch synthesis of this compound into a continuous flow process. This would not only enable safer and more scalable production but also facilitate the rapid synthesis of a library of derivatives for screening purposes.

Predict novel and efficient synthetic pathways.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis.

Accelerate the discovery of new this compound derivatives with desired optoelectronic properties by predicting their characteristics before synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.